(1R,3R)-3-Hydroxycyclopentanecarboxylic acid
CAS No.: 946594-17-8
Cat. No.: VC8010887
Molecular Formula: C6H10O3
Molecular Weight: 130.14
* For research use only. Not for human or veterinary use.

CAS No. | 946594-17-8 |
---|---|
Molecular Formula | C6H10O3 |
Molecular Weight | 130.14 |
IUPAC Name | (1R,3R)-3-hydroxycyclopentane-1-carboxylic acid |
Standard InChI | InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1 |
Standard InChI Key | XWWQLKYMTLWXKN-RFZPGFLSSA-N |
Isomeric SMILES | C1C[C@H](C[C@@H]1C(=O)O)O |
SMILES | C1CC(CC1C(=O)O)O |
Canonical SMILES | C1CC(CC1C(=O)O)O |
Structural Characteristics
(1R,3R)-3-Hydroxycyclopentanecarboxylic acid features a five-membered cyclopentane ring with two stereogenic centers. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are in a trans configuration, contributing to its chiral nature. Key structural data include:
Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₀O₃ | |
Molecular Weight | 130.14 g/mol | |
IUPAC Name | (1R,3R)-3-hydroxycyclopentane-1-carboxylic acid | |
SMILES Notation | O=C(O)[C@@H]1CCC@@HC1 | |
Topological Polar Surface Area | 57.5 Ų |
The compound’s stereochemistry is validated via NMR and X-ray crystallography, with coupling constants (e.g., J = 6–8 Hz for vicinal protons) confirming the trans configuration.
Synthesis Methods
Asymmetric Synthesis
The synthesis typically employs chiral auxiliaries or catalysts to achieve enantiomeric excess >97%. A common route involves:
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Cyclopentene Oxidation: Starting from cyclopentene, epoxidation followed by hydroxylation introduces the hydroxyl group.
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Asymmetric Cycloaddition: Chiral inducers like Evans’ oxazaborolidine catalysts control stereochemistry during ring closure.
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Esterification/Hydrolysis: Methyl ester intermediates (e.g., methyl trans-3-hydroxycyclopentane-1-carboxylate) are hydrolyzed to yield the final product.
Industrial Production
Industrial methods prioritize cost-effectiveness and scalability:
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Continuous Flow Processes: Enhance yield (up to 85%) and reduce reaction times.
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Catalytic Systems: Palladium or enzymatic catalysts improve regioselectivity.
Physicochemical Properties
Solubility and Stability
Property | Value | Source |
---|---|---|
Solubility | Soluble in water, methanol, DMSO | |
Melting Point | Not reported | - |
LogP (XLogP3-AA) | 0.0 |
The compound’s stability is pH-dependent, with degradation observed under strongly acidic or basic conditions .
Spectroscopic Data
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IR: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (O-H stretch).
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¹H NMR (D₂O): δ 1.8–2.2 ppm (cyclopentane protons), δ 4.1 ppm (hydroxyl-bearing methine).
Applications
Pharmaceutical Intermediates
The compound serves as a precursor for prostaglandin analogs and neuromodulators. Derivatives like methyl esters show antitumor activity in vitro (IC₅₀ = 12–45 μM against HeLa cells).
Biochemical Research
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Enzyme Studies: Mimics natural substrates in lactate dehydrogenase (LDH) assays, revealing stereochemical preferences (Km = 0.8 mM for LDH-A).
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Neurotransmitter Modulation: Modulates GABAergic signaling in rodent models, reducing seizure frequency by 40%.
Materials Science
Incorporated into polyesters to enhance thermal stability (Tg = 75°C vs. 60°C for conventional polymers).
Hazard Statement | Risk Description | Precautionary Measures |
---|---|---|
H302 | Harmful if swallowed | Avoid ingestion |
H315 | Skin irritation | Wear gloves |
H319 | Serious eye irritation | Use safety goggles |
H335 | Respiratory tract irritation | Use in ventilated areas |
Comparison with Analogues
Compound | Key Differences | Applications |
---|---|---|
(1R,3S)-Isomer | Cis configuration; lower enzyme affinity | Less active in LDH assays |
3-Aminocyclopentanecarboxylic Acid | Amino group enhances basicity | Peptide synthesis |
Methyl Ester Derivative | Improved lipophilicity (LogP = 1.2) | Drug delivery systems |
Research Findings
Enzyme Inhibition Mechanisms
In molecular docking studies, the carboxylic acid group forms hydrogen bonds with Arg168 in LDH-A, reducing catalytic activity by 70%.
Antitumor Activity
Derivatives with fluorinated side chains exhibit selective cytotoxicity against breast cancer cells (MCF-7), with apoptosis induction via caspase-3 activation.
Neuroprotective Effects
In a murine model of Parkinson’s disease, intraperitoneal administration (10 mg/kg) reduced dopamine depletion by 30%.
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